molecular formula C14H15N3O3 B2589154 ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate CAS No. 313519-82-3

ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate

Cat. No. B2589154
CAS RN: 313519-82-3
M. Wt: 273.292
InChI Key: YLZFLAXCYHWLKH-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate, also known as EMC, is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 128°C. EMC is a versatile compound that has been used in many different types of experiments, including synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Hydrogen Bonding and Molecular Structures

Research on similar ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates reveals their ability to form diverse hydrogen-bonded supramolecular structures. These structures range from one-dimensional chains to complex three-dimensional frameworks, demonstrating the compound's potential in understanding and manipulating molecular assemblies and interactions. Such insights are valuable for designing new materials with specific properties (Costa et al., 2007).

Synthesis of Key Intermediates

The compound has been used in the synthesis of key intermediates for pharmaceuticals. For example, it serves as a precursor in the synthesis of Olmesartan, a medication used to treat high blood pressure. This demonstrates its role in facilitating the efficient synthesis of complex drug molecules, highlighting its importance in pharmaceutical manufacturing processes (Shen Zheng-rong, 2007).

Anticancer Properties

A novel ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate synthesized through an efficient one-pot method showed promising anticancer activity against human melanoma cell lines. This indicates the potential of derivatives of ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate in developing new anticancer agents, contributing to the ongoing search for more effective cancer treatments (Kumar et al., 2020).

properties

IUPAC Name

ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-3-20-14(19)12-11(15-8-16-12)13(18)17-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZFLAXCYHWLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329768
Record name ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662534
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

313519-82-3
Record name ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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